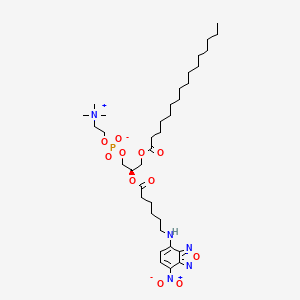

C6-Nbd-PC

Description

Properties

Molecular Formula |

C36H62N5O11P |

|---|---|

Molecular Weight |

771.9 g/mol |

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C36H62N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-33(42)48-28-30(29-50-53(46,47)49-27-26-41(2,3)4)51-34(43)22-19-17-20-25-37-31-23-24-32(40(44)45)36-35(31)38-52-39-36/h23-24,30H,5-22,25-29H2,1-4H3,(H-,37,39,46,47)/t30-/m1/s1 |

InChI Key |

RIWWBDCNFJKLCV-SSEXGKCCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Synonyms |

1-palmitoyl-2-(6-(N-(7-nitrobenz)-2-oxa-1,3-diazol-4-yl)aminocaproyl)phosphatidylcholine C6-NBD-PC |

Origin of Product |

United States |

Foundational & Exploratory

C6-NBD-PC: A Technical Guide to a Versatile Fluorescent Lipid Analog

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC), a fluorescently labeled phospholipid analog essential for research in membrane biophysics, cell biology, and drug delivery. Its unique properties allow for the real-time visualization and quantification of lipid dynamics within cellular and model membranes.

Core Principles of this compound

This compound is a synthetic phosphatidylcholine (PC) molecule where the fatty acid at the sn-2 position is replaced with a short 6-carbon (hexanoyl) chain tagged with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore.[1][2] This structure allows it to mimic natural phospholipids (B1166683), enabling its incorporation into lipid bilayers.[3]

The fundamental principle behind its utility is the environmental sensitivity of the NBD fluorophore .[1][4] The NBD group's fluorescence quantum yield is highly dependent on the polarity of its surroundings. It exhibits bright fluorescence in non-polar, hydrophobic environments (such as the interior of a lipid membrane) but is significantly quenched in polar, aqueous environments.[5] This property is exploited in a variety of assays to report on the probe's location and the dynamics of its environment. However, a notable characteristic of the NBD fluorophore is its susceptibility to photobleaching, which should be considered during experimental design.[1]

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are crucial for experimental setup and data interpretation. While properties like molecular weight are constant, the key spectroscopic parameters are highly dependent on the probe's environment.

| Property | Value / Description |

| Full Chemical Name | 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine[2] |

| Molecular Formula | C₃₆H₆₂N₅O₁₁P[2] |

| Molecular Weight | 771.88 g/mol [2] |

| Excitation Maximum (λex) | ~466 - 467 nm[6][7] |

| Emission Maximum (λem) | ~536 - 538 nm[6][7] |

| Molar Extinction Coeff. (ε) | Environment-Dependent: The molar absorptivity of NBD derivatives varies with solvent polarity. Specific values for this compound in a lipid bilayer are not consistently reported. |

| Quantum Yield (Φ) | Environment-Dependent: The quantum yield is low in aqueous solutions and significantly higher in hydrophobic environments like lipid membranes or non-polar solvents.[5][8] |

| Solubility | Soluble in chloroform, DMSO, and ethanol (B145695).[7] |

Key Applications & Experimental Protocols

This compound is a versatile tool for several key experimental applications.

Analysis of Intracellular Lipid Trafficking

This compound is widely used to visualize the movement and distribution of phospholipids from the plasma membrane to internal organelles.[9][10] Because it is a PC analog, it can be used to trace pathways of phospholipid sorting and metabolism.[9]

Detailed Protocol: Live-Cell Lipid Trafficking Assay

-

Probe Preparation:

-

Prepare a 1 mM stock solution of this compound in ethanol or DMSO.

-

To create a complex for cell delivery, dry a desired amount of the stock solution under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in ethanol.

-

In a separate tube, prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in a suitable buffer (e.g., HBSS or PBS).

-

While vortexing the BSA solution, slowly add the this compound/ethanol solution to create the final NBD-PC-BSA complex (typically at a final concentration of 5 µM).[8]

-

-

Cell Labeling:

-

Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Wash the cells three times with ice-cold buffer (e.g., HBSS) to inhibit endocytosis.[8]

-

Incubate the cells with the 5 µM NBD-PC-BSA complex in ice-cold buffer for 30 minutes at 4°C. This allows the probe to insert into the outer leaflet of the plasma membrane.[8]

-

Wash the cells three times with ice-cold buffer to remove any unbound probe.

-

-

Trafficking and Visualization:

-

To initiate trafficking, replace the cold buffer with pre-warmed (37°C) complete cell culture medium.[8]

-

Incubate the cells at 37°C for a desired time course (e.g., 15, 30, 60 minutes) to allow for internalization and transport to various organelles.[8]

-

At each time point, wash the cells. To remove the signal from probes remaining in the plasma membrane, perform a "back-exchange" by incubating the cells with a solution of defatted BSA (e.g., 5% w/v) on ice.[11]

-

Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).

-

Transbilayer Lipid Movement (Flip-Flop) Assay

This assay measures the rate at which this compound moves from the outer leaflet to the inner leaflet of a membrane. It utilizes sodium dithionite (B78146), a membrane-impermeable chemical that quenches the fluorescence of NBD molecules it comes into contact with.[] By measuring the fluorescence before and after dithionite addition, the fraction of the probe protected in the inner leaflet can be quantified.

Detailed Protocol: Flip-Flop Assay in Vesicles

-

Vesicle Preparation:

-

Prepare Large Unilamellar Vesicles (LUVs) or Giant Unilamellar Vesicles (GUVs) using standard methods (e.g., extrusion or electroformation).

-

Incorporate 1-2 mol% of this compound into the lipid mixture before vesicle formation.

-

-

Fluorescence Measurement:

-

Dilute the vesicle suspension in a cuvette to a suitable concentration for fluorometry.

-

Measure the initial total fluorescence (F_initial) using excitation at ~467 nm and emission at ~538 nm.

-

-

Quenching:

-

Prepare a fresh stock solution of sodium dithionite (e.g., 1 M in a buffered solution, pH > 7.0).

-

Add a small volume of the dithionite solution to the cuvette to achieve a final concentration of ~10-30 mM. Mix quickly.

-

Immediately record the fluorescence until a stable, lower plateau is reached (F_final). This represents the fluorescence from the this compound in the inner leaflet, which is protected from the dithionite.[]

-

-

Data Analysis:

-

(Optional) To determine the fluorescence corresponding to 100% quenching, add a detergent (e.g., Triton X-100) to disrupt the vesicles, exposing all NBD probes to the dithionite.

-

The percentage of this compound in the inner leaflet can be calculated from the fluorescence intensities before and after dithionite addition, after correcting for any dilution effects.

-

Membrane Fusion Assays

This compound can act as a donor fluorophore in Förster Resonance Energy Transfer (FRET) based lipid-mixing assays. In a common setup, one population of vesicles is co-labeled with this compound (donor) and a rhodamine-labeled lipid (acceptor, e.g., N-Rh-PE). FRET occurs due to their proximity, quenching the NBD fluorescence. These labeled vesicles are mixed with an unlabeled vesicle population. When fusion occurs, the probes are diluted into the unlabeled membrane, increasing the average distance between donor and acceptor. This reduces FRET efficiency, leading to an increase in NBD fluorescence (dequenching), which can be monitored over time.

Detailed Protocol: Vesicle-Based Lipid Mixing Assay

-

Liposome Preparation:

-

Prepare two populations of liposomes.

-

"Labeled" Vesicles: Prepare vesicles containing the lipid of interest plus 1-1.5 mol% this compound (FRET donor) and 1-1.5 mol% N-Rh-PE (FRET acceptor).

-

"Unlabeled" Vesicles: Prepare vesicles with the same base lipid composition but without any fluorescent probes.

-

-

Fusion Assay:

-

In a fluorometer cuvette, add the unlabeled vesicles in excess (e.g., a 5:1 or 10:1 ratio) relative to the labeled vesicles in a suitable reaction buffer.

-

Place the cuvette in a temperature-controlled fluorometer and monitor the NBD fluorescence (Ex: ~467 nm, Em: ~538 nm) to establish a baseline.

-

Initiate fusion by adding the component of interest (e.g., Ca²⁺, a fusogenic protein like SNAREs, or a viral fusion peptide).

-

Record the increase in NBD fluorescence over time.

-

-

Data Normalization:

-

The maximum (100%) fluorescence value can be determined by adding a detergent (e.g., Triton X-100) to the labeled vesicles alone, which completely dilutes the probes and eliminates FRET.

-

The percentage of fusion can be calculated by normalizing the observed fluorescence increase to the maximum dequenching value.

-

References

- 1. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of high molar extinction coefficient push–pull tricyanofuran-based disperse dyes: Biological activity and dyeing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction to C6-NBD-PC

An In-depth Technical Guide to C6-NBD-PC

Abstract

This technical guide provides a comprehensive overview of 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (this compound), a fluorescently labeled phospholipid analog. This compound is an invaluable tool for researchers, scientists, and drug development professionals. Its utility stems from the environmentally sensitive nitrobenzoxadiazole (NBD) fluorophore attached to a short (C6) acyl chain, which allows it to mimic natural phosphatidylcholine while enabling visualization of its movement and metabolism. This document details the physicochemical properties of this compound, its primary applications in studying membrane dynamics and lipid trafficking, and provides detailed protocols for its use in key experimental assays.

This compound is a synthetic phospholipid analog widely used in cell biology to investigate the dynamics of lipid molecules within cellular membranes.[1][2] The molecule consists of a standard phosphatidylcholine (PC) headgroup and a glycerol (B35011) backbone. At the sn-1 position, it typically has a palmitoyl (B13399708) chain, while the sn-2 position is occupied by a six-carbon (hexanoyl) acyl chain covalently linked to the NBD fluorophore.[3]

Chemical Structure and Core Principles

The key feature of this compound is the combination of a lipid scaffold with the NBD fluorophore. NBD is a small, environmentally sensitive dye, meaning its fluorescence properties can change in response to the polarity of its surroundings.[1] The short C6 acyl chain makes the molecule more water-soluble than its endogenous counterparts, which facilitates its rapid insertion into the outer leaflet of the plasma membrane from an aqueous solution.[2] This property allows researchers to introduce the probe to live cells in a controlled manner to track its subsequent internalization and distribution.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented below. These values are essential for designing and executing experiments, particularly for configuring imaging and spectroscopic equipment.

| Property | Value | References |

| Full Chemical Name | 1-palmitoyl-2-(6-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoyl)-sn-glycero-3-phosphocholine | [3] |

| Molecular Formula | C₃₆H₆₂N₅O₁₁P | [] |

| Molecular Weight | 771.89 g/mol | [] |

| Excitation Maximum | ~465 - 467 nm | [][5][6] |

| Emission Maximum | ~534 - 538 nm | [][5][6] |

| Typical Solvents | Chloroform (B151607), Ethanol (B145695), DMSO | [2][6][7][8] |

| Aggregation Profile | Aggregation is ruled out in membranes up to 2.5 mol% | [3] |

| Fluorescence Lifetime | ~5.6 - 8.0 ns in lipid bilayers | [9] |

Key Applications and Mechanisms

This compound is a versatile probe with numerous applications in cellular research.

-

Probing Membrane Dynamics and Lipid Flippase Activity : One of the primary uses of this compound is to measure the activity of lipid flippases—ATP-dependent transporters that move specific phospholipids (B1166683) from the exoplasmic (outer) to the cytosolic (inner) leaflet of the plasma membrane.[2][7] By monitoring the rate of internalization of the probe, researchers can quantify the activity of these crucial enzymes.

-

Visualizing Intracellular Lipid Trafficking : Once flipped to the inner leaflet, this compound serves as a tracer for lipid movement to various organelles.[10] Studies in yeast and mammalian cells have shown that it distributes from the plasma membrane to the endoplasmic reticulum, mitochondria, and, in some cases, is transported to the vacuole or lysosome for degradation via vesicular transport.[10][11]

-

Enzyme Assays (Phospholipase A2) : this compound is an effective substrate for phospholipase A2 (PLA2).[12] Hydrolysis by PLA2 cleaves the NBD-labeled fatty acid from the glycerol backbone.[12] This event causes a significant change in the fluorescence signal due to the de-quenching of the NBD fluorophore as it is released into the aqueous environment, providing a method for continuously monitoring enzyme activity.[12]

-

Förster Resonance Energy Transfer (FRET) Assays : In biophysical studies, this compound can act as a FRET acceptor.[3][] When paired with a suitable donor fluorophore, such as diphenylhexatriene (DPH), FRET can be used to study the lateral distribution of lipids in a membrane and detect lipid domain formation.[3]

Intracellular Trafficking Pathway

The journey of this compound within a eukaryotic cell is a multi-step process that involves both protein-mediated transport and vesicular trafficking. This pathway highlights the complex machinery cells use to maintain lipid homeostasis.

Caption: Intracellular trafficking pathway of this compound.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for the most common applications of this compound.

Live-Cell Imaging of Lipid Uptake via Fluorescence Microscopy

This protocol allows for the visualization of this compound internalization and its subsequent trafficking to intracellular organelles.

Methodology

-

Reagent Preparation : Prepare a 1 mM stock solution of this compound in ethanol or chloroform and store it at -80°C.[7] Prepare a 5% (w/v) fatty acid-free bovine serum albumin (BSA) solution in a suitable buffer (e.g., HBSS).[7]

-

NBD-Lipid/BSA Complex Formation : Evaporate a required volume of the this compound stock solution under a stream of nitrogen. Resuspend the lipid film in ethanol and add it to the BSA solution while vortexing to create a working solution (e.g., 5 µM this compound complexed with BSA).[13]

-

Cell Preparation : Seed adherent cells on glass-bottom dishes or coverslips and grow to the desired confluency.

-

Labeling : Wash the cells with ice-cold buffer. Incubate the cells with the NBD-lipid/BSA complex on ice or at 4°C for 30 minutes.[14] This step allows the probe to insert into the plasma membrane while minimizing internalization.

-

Chase : Wash the cells three times with ice-cold buffer to remove any unincorporated probe.[11] Add fresh, pre-warmed (37°C) culture medium to the cells and transfer them to a 37°C incubator or a heated microscope stage to initiate uptake.[14]

-

Imaging : Acquire images at various time points using a confocal fluorescence microscope. Use an appropriate filter set for NBD (e.g., excitation at 488 nm, emission captured at 500-550 nm). It is recommended to use brightfield to focus on the cells before switching to fluorescence to minimize photobleaching.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The use of this compound for assaying phospholipase A2-activity: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

A Researcher's Guide to Membrane Labeling with C6-NBD-PC

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-sn-glycero-3-phosphocholine, commonly known as C6-NBD-PC, is a fluorescently labeled phospholipid analog widely utilized in cell biology and biophysics to study the structure and function of cellular membranes. Its utility stems from the environmentally sensitive fluorophore, NBD (nitrobenzoxadiazole), attached to a short acyl chain (C6), which allows for its incorporation into lipid bilayers. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound for membrane labeling.

Core Properties of this compound

The functionality of this compound as a membrane probe is dictated by its physicochemical and photophysical properties. These characteristics are crucial for designing and interpreting experiments.

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C36H62N5O11P | [] |

| Molecular Weight | 771.89 g/mol | [] |

| Structure | Glycerophosphocholine with a palmitoyl (B13399708) (16:0) chain at the sn-1 position and a C6 acyl chain with an NBD group at the sn-2 position. | [2][3][4] |

| Solubility | Soluble in chloroform (B151607) and DMSO.[5] | For cell labeling, it is often complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility and delivery in aqueous media.[6][7] |

| Behavior in Membranes | The short C6 acyl chain and the polar NBD group can influence its partitioning and behavior within the membrane compared to endogenous phospholipids.[8] It has been shown to distribute uniformly in fluid lipid bilayers at concentrations up to 2.5 mol%.[4][9] | The NBD group is environmentally sensitive, with its fluorescence properties changing based on the polarity of its surroundings.[8] |

Photophysical Properties

| Property | Value | Notes |

| Excitation Maximum (λex) | ~465 nm[] | Compatible with standard FITC/GFP filter sets. |

| Emission Maximum (λem) | ~534-536 nm[][5][8] | The exact emission wavelength can be influenced by the local environment. |

| Quantum Yield | Environment-dependent, generally moderate.[8] | Fluorescence increases in nonpolar environments.[8] |

| Fluorescence Lifetime (τ) | Can range from ~4 to 8 ns depending on the membrane environment and probe concentration.[9][10] | Shorter lifetimes can be observed due to self-quenching at higher concentrations.[9] |

| Photostability | Moderate, susceptible to photobleaching.[3][8] | For time-lapse imaging, alternatives like BODIPY-labeled lipids may be more suitable.[8] |

Experimental Applications and Protocols

This compound is a versatile tool for investigating various aspects of membrane biology. Below are detailed protocols for some of its key applications.

Live-Cell Plasma Membrane Labeling and Internalization

This protocol describes the general procedure for labeling the plasma membrane of live cells and observing the subsequent internalization of the probe.

Experimental Workflow: Live-Cell Labeling

Caption: Workflow for live-cell plasma membrane labeling and trafficking studies using this compound.

Protocol:

-

Cell Preparation: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.[6]

-

Probe Preparation:

-

Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).[8]

-

Prepare a solution of fatty acid-free BSA in a buffered saline solution (e.g., PBS or HBSS).

-

Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically 1-5 µM) and molar ratio (e.g., 1:1).[11] This complex enhances the solubility and delivery of the lipid to the cells.

-

-

Labeling:

-

Wash the cells twice with ice-cold buffer to remove the culture medium.

-

Aspirate the buffer and add the pre-chilled this compound/BSA complex solution to the cells.

-

Incubate the cells at 4°C for 15-30 minutes.[11] The low temperature minimizes endocytosis, allowing for specific labeling of the plasma membrane.

-

-

Washing and Imaging:

-

After incubation, aspirate the labeling solution and wash the cells three to five times with ice-cold buffer to remove unbound probe.[11]

-

Immediately image the cells in fresh, ice-cold buffer using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~465 nm, Emission: ~535 nm).

-

-

Internalization/Trafficking Studies:

-

To study the internalization of this compound, after the initial labeling at 4°C, the cells can be warmed to 37°C.

-

The movement of the fluorescent probe from the plasma membrane to intracellular compartments can then be monitored over time using time-lapse microscopy. In yeast, for instance, this compound is internalized and transported to the vacuole.[12] In mammalian cells, it can label various intracellular membranes, including the Golgi apparatus, endoplasmic reticulum, and endosomes.[13]

-

Förster Resonance Energy Transfer (FRET) Assays

FRET is a powerful technique to study molecular interactions and membrane dynamics. This compound can serve as an acceptor for a suitable donor fluorophore to investigate lipid distribution and organization.[9][14]

FRET Principle with this compound

Caption: Principle of FRET using a donor fluorophore and this compound as an acceptor.

Protocol for FRET in Liposomes:

This protocol is adapted from studies investigating the lateral distribution of lipids in model membranes.[9][14]

-

Liposome (B1194612) Preparation:

-

Prepare a lipid mixture in an organic solvent containing the desired host lipid (e.g., DPPC), a donor probe (e.g., DPH), and varying concentrations of the acceptor, this compound (e.g., 0 to 2.5 mol%).[4][9]

-

Dry the lipid mixture under a stream of nitrogen to form a thin film.

-

Hydrate the lipid film with an appropriate buffer and create large unilamellar vesicles (LUVs) by extrusion.

-

-

Fluorescence Measurements:

-

Measure the fluorescence decay of the donor in the presence of varying concentrations of the this compound acceptor.

-

The efficiency of FRET can be determined by the quenching of the donor's fluorescence intensity and lifetime.

-

-

Data Analysis:

-

Analyze the FRET data using appropriate models to determine parameters such as the Förster distance (R₀) and to infer the lateral distribution of the probes within the membrane.[9]

-

Membrane Fusion and Lipid Transfer Assays

This compound can be used in assays to monitor the mixing of lipids between different membrane populations, which is a hallmark of membrane fusion.[15][16][17] These assays often rely on the dequenching of NBD fluorescence.

Membrane Fusion Assay Principle

Caption: Principle of a membrane fusion assay based on the dequenching of this compound fluorescence.

Protocol for a Liposome Fusion Assay:

-

Prepare Labeled and Unlabeled Vesicles:

-

Prepare "donor" liposomes containing a self-quenching concentration of this compound (e.g., 5-10 mol%).

-

Prepare "acceptor" liposomes without any fluorescent probe.

-

-

Initiate Fusion:

-

Mix the donor and acceptor liposome populations.

-

Induce fusion using a fusogen (e.g., polyethylene (B3416737) glycol (PEG) or specific proteins).

-

-

Monitor Fluorescence:

-

Measure the fluorescence intensity of NBD over time.

-

As fusion occurs, the this compound from the donor vesicles will be diluted into the membrane of the acceptor vesicles, leading to a decrease in self-quenching and an increase in fluorescence intensity.

-

-

Data Analysis:

-

The rate and extent of fluorescence increase are proportional to the rate and extent of lipid mixing, and thus, membrane fusion.

-

Advantages and Limitations

Advantages:

-

Environmental Sensitivity: The NBD fluorophore's sensitivity to the polarity of its environment can provide information about the lipid packing and hydration of the membrane.[8]

-

Versatility: this compound can be used in a wide range of applications, including live-cell imaging, FRET, and fusion assays.[9][12][17]

-

Commercial Availability: It is readily available from various suppliers.[2][18]

Limitations:

-

Photobleaching: The NBD group is susceptible to photobleaching, which can be a limitation for long-term time-lapse imaging.[3][8]

-

Potential for Artifacts: The bulky NBD group and the short C6 acyl chain can perturb the membrane and may not perfectly mimic the behavior of endogenous phospholipids.[8]

-

Toxicity: At high concentrations, some NBD-labeled lipids have been reported to potentially induce apoptosis.[8][19]

Conclusion

This compound remains a valuable and widely used tool for membrane labeling and biophysical studies. Its unique properties allow for the investigation of membrane structure, dynamics, and function in both model systems and living cells. By understanding its characteristics and following established protocols, researchers can effectively utilize this fluorescent probe to gain insights into the complex world of cellular membranes. For demanding applications requiring high photostability, alternative probes such as those labeled with BODIPY should be considered.[8]

References

- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biotium.com [biotium.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. benchchem.com [benchchem.com]

- 9. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]

- 14. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Membrane-spanning lipids for an uncompromised monitoring of membrane fusion and intermembrane lipid transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorescent lipid probes in the study of viral membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) is a fluorescently labeled analog of phosphatidylcholine, a major component of eukaryotic cell membranes. This synthetic phospholipid incorporates the nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain at the sn-2 position. The NBD group's environmental sensitivity, characterized by low fluorescence in aqueous environments and high fluorescence in nonpolar environments, makes this compound an invaluable tool for investigating lipid trafficking, membrane dynamics, and cellular signaling pathways. Its development is rooted in the broader effort to create fluorescent lipid probes that allow for the visualization and quantification of lipid behavior in living cells.[1][2]

The design of this compound, with a short acyl chain carrying the NBD fluorophore, renders it more water-soluble than its endogenous counterparts, facilitating its insertion into the outer leaflet of the plasma membrane of living cells.[3] This property, combined with its distinct spectral characteristics, has led to its widespread use in a variety of cell-based assays.

Physicochemical and Fluorescent Properties

The utility of this compound as a fluorescent probe is defined by its specific physicochemical and spectral properties. The NBD fluorophore is sensitive to the polarity of its environment, which can influence its fluorescence quantum yield.

| Property | Value | Reference |

| Molecular Formula | C36H62N5O11P | [] |

| Molecular Weight | 771.89 g/mol | [] |

| Excitation Maximum (λex) | ~467 nm | [5] |

| Emission Maximum (λem) | ~538 nm | [5] |

| Molar Absorption Coefficient (in Ethanol) | 2.2 × 10^4 M⁻¹cm⁻¹ | [6] |

| Molar Absorption Coefficient (in Lipid) | 2.0 × 10^4 M⁻¹cm⁻¹ | [6] |

| Fluorescence Lifetime (τ) in DPPC at 50 °C | ~6.00 ns | [6] |

Key Applications and Experimental Workflows

This compound is a versatile tool employed in a range of experimental contexts to elucidate fundamental cellular processes.

Lipid Trafficking and Internalization Studies

A primary application of this compound is to monitor the internalization and subsequent trafficking of phospholipids (B1166683) from the plasma membrane to various intracellular organelles.

The workflow for a typical lipid uptake assay involves incubating live cells with this compound, followed by monitoring its fluorescence distribution over time using techniques like confocal microscopy or flow cytometry.[1][3]

Membrane Fusion Assays

This compound is also utilized in Förster Resonance Energy Transfer (FRET)-based membrane fusion assays.[7] In these assays, this compound acts as a FRET donor, and a suitable acceptor, such as a rhodamine-labeled lipid, is also incorporated into one population of vesicles. Upon fusion with an unlabeled vesicle population, the distance between the donor and acceptor increases, leading to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence emission.[7][8]

Detailed Experimental Protocols

Protocol 1: NBD-Lipid Uptake Assay in Mammalian Cells

This protocol is adapted from established methods for visualizing NBD-lipid uptake by confocal microscopy.[1][9]

Materials:

-

Mammalian cells (e.g., C2C12 myoblasts) cultured on glass-bottom dishes.

-

This compound stock solution (e.g., in chloroform (B151607) or ethanol).

-

Fatty acid-free Bovine Serum Albumin (BSA).

-

Tyrode's balanced salt solution (TBSS).

-

Phospholipase inhibitors (optional, to prevent metabolic conversion).[1][3]

-

Confocal microscope.

Procedure:

-

Cell Preparation: Culture cells to 60-70% confluency on glass-bottom dishes.

-

Preparation of NBD-Lipid-BSA Complex:

-

Aliquot the desired amount of this compound stock solution into a glass tube.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Resuspend the lipid film in a small volume of ethanol.

-

Inject the ethanolic solution into a vortexing solution of fatty acid-free BSA in TBSS to achieve the final desired concentration (e.g., 5 µM).

-

-

Cell Labeling:

-

Microscopy:

-

Mount the dish on the confocal microscope stage.

-

Image the cells using appropriate laser lines and filters for NBD fluorescence (e.g., excitation at 488 nm, emission collected at 500-550 nm).

-

-

Data Analysis:

-

Quantify the fluorescence intensity in different cellular compartments over time to determine the rate and pattern of lipid uptake and trafficking.

-

Protocol 2: In Vitro Membrane Fusion Assay

This protocol outlines a basic lipid-mixing assay using FRET.[7][8]

Materials:

-

This compound.

-

A suitable FRET acceptor lipid probe (e.g., Rhodamine-DOPE).

-

Unlabeled lipids for vesicle formation (e.g., POPC).

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size).

-

Fluorometer.

-

Buffer solution (e.g., HEPES-buffered saline).

-

Fusion-inducing agent (e.g., CaCl2 for PS-containing vesicles, or specific proteins).

Procedure:

-

Vesicle Preparation:

-

Labeled Vesicles: Prepare a lipid mixture of the desired unlabeled lipid, this compound (donor), and the acceptor probe in a molar ratio that ensures efficient FRET (e.g., 98:1:1).

-

Unlabeled Vesicles: Prepare a separate batch of vesicles with only the unlabeled lipid.

-

For each batch, create a thin lipid film by evaporating the solvent from a chloroform solution of the lipids.

-

Hydrate the lipid films with the desired buffer and create large unilamellar vesicles (LUVs) by extrusion through a 100 nm polycarbonate membrane.

-

-

Fusion Assay:

-

In a cuvette, mix the labeled and unlabeled vesicle populations at a specific ratio (e.g., 1:9).

-

Place the cuvette in a temperature-controlled fluorometer.

-

Set the excitation wavelength for the NBD donor (e.g., 467 nm) and monitor the emission intensity at the donor's emission maximum (e.g., 538 nm).

-

Initiate fusion by adding the fusion-inducing agent.

-

Record the increase in donor fluorescence over time as a measure of lipid mixing.

-

-

Data Normalization:

-

The maximum fluorescence is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles and eliminate FRET. The initial fluorescence is the baseline before adding the fusion agent. The percentage of fusion can be calculated from these values.

-

Signaling and Metabolic Considerations

While this compound is designed to mimic natural phosphatidylcholine, its metabolism and potential cellular effects should be considered. The NBD moiety can be subject to cellular metabolism. For instance, phospholipase A2 activities can cleave the NBD-labeled fatty acid, which can then be released from the cell, potentially complicating quantitative analysis.[1][3] The use of phospholipase inhibitors can mitigate this issue.

Furthermore, it is important to note that exogenous lipids and their fluorescent analogs can, in some contexts, influence cellular signaling pathways. For example, the accumulation of ceramide analogs, which can be metabolically derived from other sphingolipid probes, has been shown to induce apoptosis.[10] While this compound is a glycerophospholipid, researchers should be mindful of potential off-target effects and perform appropriate controls to ensure that the observed phenomena are due to the trafficking and distribution of the probe itself and not a secondary cellular response to the probe.

Conclusion

This compound remains a cornerstone fluorescent probe for cell biologists and biochemists. Its well-characterized properties and versatility in various assay formats provide a robust platform for investigating the complex dynamics of cellular membranes. By understanding the principles of its application and adhering to detailed experimental protocols, researchers can effectively leverage this compound to gain critical insights into lipid metabolism, transport, and the intricate signaling networks that govern cellular function.

References

- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]

- 6. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mpikg.mpg.de [mpikg.mpg.de]

- 8. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

C6-NBD-PC: A Fluorescent Analog of Phosphatidylcholine for Elucidating Cellular Lipid Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) is a fluorescently labeled phospholipid that serves as a vital tool in cell biology and drug development.[1] As an analog of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes, this compound allows for the visualization and tracking of PC metabolism and transport within live cells.[2] Its utility stems from the attached 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, which imparts green fluorescence, enabling researchers to monitor its localization and movement using fluorescence microscopy and other fluorescence-based techniques.[][4] This guide provides a comprehensive overview of this compound, its properties, and its applications in studying membrane dynamics and associated cellular processes.

Core Properties of this compound

The unique characteristics of this compound make it a versatile probe for a variety of cellular assays. Its fluorescence is sensitive to the polarity of its environment, which can provide insights into the properties of the lipid bilayer.[5]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C36H62N5O11P | [] |

| Molecular Weight | 771.89 g/mol | [] |

| Structure | Phosphatidylcholine with an NBD fluorophore attached to the sn-2 acyl chain. | [1][4] |

| Solubility | Soluble in chloroform (B151607) and DMSO. | [6] |

Fluorescent Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~466 nm | [6][7] |

| Emission Maximum (λem) | ~536 nm | [6][7] |

| Fluorescence Lifetime (τ) | ~6.00 ns to 8.56 ns (environment dependent) | [8][9][10] |

| Quantum Yield | Environment-dependent, generally lower than other fluorophores like BODIPY. | [5] |

Applications in Cellular Research

This compound is extensively used to investigate various aspects of lipid biology, including membrane trafficking, fusion, and the activity of lipid-modifying enzymes.

Lipid Trafficking and Distribution

This compound allows for the real-time visualization of phosphatidylcholine transport through cellular compartments. Studies have shown its internalization and subsequent transport to various organelles, including the Golgi apparatus, mitochondria, and the endoplasmic reticulum.[11][12][13]

-

Endocytic Pathway: this compound can be internalized by cells and transported through the endocytic pathway.[13] However, some studies in yeast suggest that its trafficking to the vacuole (the yeast equivalent of the lysosome) can occur independently of the early stages of endocytosis.[14]

-

Golgi Apparatus: this compound is a well-established marker for the Golgi apparatus in live and fixed cells.[6]

-

Mitochondria and Nuclear Envelope: At lower temperatures, this compound has been observed to accumulate in the mitochondria and nuclear envelope.[12]

Membrane Fusion Assays

Membrane fusion is a fundamental process in cellular events like vesicle transport and neurotransmitter release. This compound is utilized in fluorescence resonance energy transfer (FRET) based assays to monitor the mixing of lipid bilayers.[15][16][17][18] In these assays, this compound acts as a FRET donor, and a suitable acceptor, such as a rhodamine-labeled lipid, is incorporated into a separate membrane population.[17][18] Fusion of the two membrane populations leads to a decrease in FRET signal as the donor and acceptor molecules become diluted in the fused membrane.

Enzyme Activity Assays

This compound serves as a substrate for enzymes that metabolize phosphatidylcholine, such as phospholipases.[] Cleavage of the NBD-labeled fatty acid by phospholipase A2 can be monitored by changes in fluorescence, providing a means to assay enzyme activity in real-time.[]

Experimental Protocols

Protocol 1: Live-Cell Labeling and Imaging of Lipid Trafficking

This protocol describes a general method for labeling live cells with this compound to visualize its intracellular distribution.

Materials:

-

This compound stock solution (1 mM in ethanol (B145695) or DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium

-

Live cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation: ~470 nm, Emission: ~540 nm)

Procedure:

-

Preparation of this compound/BSA Complex: a. Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the desired final concentration (typically 1-5 µM). b. To facilitate the delivery of the lipid to the cells, it is often complexed with BSA. Mix the this compound solution with an equimolar concentration of fatty acid-free BSA.

-

Cell Labeling: a. Grow cells to the desired confluency on a suitable imaging dish. b. Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the this compound/BSA complex solution to the cells and incubate at 37°C for a desired period (e.g., 15-60 minutes). Incubation on ice can be used to label the plasma membrane with reduced internalization.[12]

-

Washing: a. To remove unincorporated this compound, wash the cells three times with ice-cold culture medium or PBS containing BSA. This "back-exchange" step helps to quench the fluorescence from the outer leaflet of the plasma membrane.

-

Imaging: a. Immediately image the cells using a fluorescence microscope. Time-lapse imaging can be performed to track the dynamic movement of this compound through different cellular compartments.

Protocol 2: In Vitro Membrane Fusion Assay (FRET-based)

This protocol outlines a lipid-mixing assay to monitor membrane fusion between two populations of liposomes.

Materials:

-

"Donor" liposomes containing this compound (FRET donor) and a rhodamine-labeled lipid (FRET acceptor) at a concentration that allows for efficient FRET.

-

"Acceptor" liposomes without any fluorescent labels.

-

Fusion buffer (e.g., HEPES-buffered saline).

-

Fluorometer capable of measuring time-based fluorescence intensity changes.

Procedure:

-

Liposome Preparation: a. Prepare donor liposomes by co-extruding a lipid mixture containing the desired lipids, this compound (e.g., 1 mol%), and a rhodamine-labeled lipid (e.g., 1 mol%). b. Prepare acceptor liposomes with the same lipid composition but without the fluorescent probes.

-

Fusion Reaction: a. In a cuvette, mix the donor and acceptor liposomes at a desired ratio (e.g., 1:9 donor:acceptor). b. Place the cuvette in the fluorometer and monitor the fluorescence of the NBD donor (Excitation: ~470 nm, Emission: ~540 nm) over time.

-

Induction of Fusion: a. Initiate membrane fusion by adding a fusogenic agent (e.g., Ca2+ for SNARE-mediated fusion, or polyethylene (B3416737) glycol).

-

Data Analysis: a. Fusion is detected as an increase in NBD fluorescence (dequenching) as the donor and acceptor probes are diluted into the unlabeled acceptor liposomes, leading to a decrease in FRET. b. The maximum fluorescence is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate all FRET. The fusion percentage can then be calculated relative to this maximum.

Visualizations

Experimental Workflow for Live-Cell Lipid Trafficking

Caption: Workflow for visualizing this compound trafficking in live cells.

Simplified Phosphatidylcholine Trafficking Pathway

Caption: Intracellular trafficking pathways of phosphatidylcholine.

Limitations and Considerations

While this compound is a powerful tool, it is important to be aware of its limitations:

-

Photostability: The NBD fluorophore is susceptible to photobleaching, which can be a limiting factor in long-term imaging experiments.[4][5]

-

Analogue vs. Native Lipid: As a fluorescent analog, this compound may not perfectly mimic the behavior of endogenous phosphatidylcholine in all cellular contexts. The bulky NBD group can potentially influence its partitioning into different membrane domains and its interaction with proteins.

-

Metabolic Alterations: Cells can metabolize this compound, which may lead to the fluorescent label being incorporated into other lipid species. It is often recommended to perform lipid extraction and analysis (e.g., by thin-layer chromatography) to verify the molecular form of the fluorescent signal.[19]

Conclusion

This compound remains an indispensable fluorescent probe for investigating the intricate dynamics of phosphatidylcholine in living cells. Its application in studying lipid trafficking, membrane fusion, and enzyme activity has significantly contributed to our understanding of cellular membrane biology. By being mindful of its properties and limitations, researchers can continue to leverage this compound to unravel the complex roles of phospholipids (B1166683) in health and disease, aiding in the development of novel therapeutic strategies.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. biotium.com [biotium.com]

- 7. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - UK [thermofisher.com]

- 18. mpikg.mpg.de [mpikg.mpg.de]

- 19. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Environmental Sensitivity of C6-NBD-PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(palmitoyl)-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine, commonly known as C6-NBD-PC, is a fluorescently labeled phospholipid analog widely utilized in the study of biological membranes. Its utility stems from the sensitivity of its fluorescent reporter group, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD), to the local molecular environment. This property allows researchers to probe various aspects of membrane structure and dynamics, including lipid packing, phase behavior, and membrane fluidity. This guide provides an in-depth overview of the core principles governing the environmental sensitivity of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Principles of Environmental Sensitivity

The environmental sensitivity of this compound is intrinsically linked to the photophysical properties of the NBD fluorophore and its specific location within the lipid bilayer. The NBD group is a polar fluorophore, and its fluorescence quantum yield and lifetime are highly dependent on the polarity and hydration of its immediate surroundings.

When incorporated into a phospholipid bilayer, the NBD moiety of this compound does not deeply penetrate the hydrophobic core. Instead, it resides at the lipid-water interface, near the glycerol (B35011) backbone and carbonyl groups of the phospholipids. This positioning is crucial as this region of the membrane exhibits a steep gradient in polarity and water content.

The fluorescence of the NBD group is quenched by polar solvents, particularly water. Therefore, in a more hydrated or polar environment, such as the liquid-disordered (Ld) phase of a lipid bilayer, the fluorescence quantum yield and lifetime of this compound are lower. Conversely, in a less hydrated and more ordered environment, like the liquid-ordered (Lo) phase, water molecules are largely excluded from the NBD's vicinity, resulting in a significant increase in its fluorescence quantum yield and lifetime.

Furthermore, the orientation of the NBD group's nitro group relative to the aqueous phase influences its fluorescence lifetime. A predominant orientation towards the hydrophobic bilayer interior leads to a longer fluorescence lifetime compared to an orientation where the nitro group is more exposed to the aqueous medium. These principles form the basis for using this compound to report on the subtle changes in membrane organization and dynamics.

Data Presentation

The following tables summarize the quantitative fluorescent properties of this compound in various environments, providing a reference for experimental design and data interpretation.

Table 1: Fluorescence Lifetime of this compound in Different Lipid Phases

| Lipid Phase | Membrane Composition Example | Typical Fluorescence Lifetime (ns) | Reference |

| Liquid-Disordered (Ld) | Pure DOPC LUVs | ~6.8 - 7.0 | [1] |

| Liquid-Ordered (Lo) | DOPC/SSM/Chol (2:2:6) LUVs | ~9.9 - 12.0 | [1] |

| Coexisting Ld and Lo | DOPC/SSM/Chol (1:1:1) LUVs | Ld: ~5.1, Lo: ~9.6 | [1] |

| Exosome Outer Leaflet | Milk, PC3, A549, HEK293 Exosomes | ~7.3 - 7.8 | [2] |

LUVs: Large Unilamellar Vesicles; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SSM: N-stearoyl-d-erythro-sphingomyelin; Chol: Cholesterol.

Table 2: Emission Properties of NBD Analogs in Different Environments

| Fluorophore | Environment | Emission Maximum (nm) | Key Observation | Reference |

| NBD-labeled lipids | Liquid-Disordered (Ld) Phase | Red-shifted | Higher polarity and hydration | [3] |

| NBD-labeled lipids | Liquid-Ordered (Lo) Phase | Blue-shifted | Lower polarity and hydration | [3] |

| NBD-PE | DOPC Membranes | ~535 | Exhibits a 10 nm red-edge excitation shift |

NBD-PE: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Preparation of this compound Labeled Giant Unilamellar Vesicles (GUVs) by Electroformation

Materials:

-

1-palmitoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine (this compound)

-

Host lipid(s) of choice (e.g., DOPC, DPPC, Cholesterol)

-

Indium Tin Oxide (ITO) coated glass slides

-

O-ring

-

Sucrose (B13894) solution (e.g., 200 mM)

-

Glucose solution (iso-osmolar to the sucrose solution)

-

Vesicle electroformation chamber

-

Function generator

Procedure:

-

Lipid Film Preparation:

-

Prepare a lipid stock solution in chloroform containing the desired host lipids and 0.5-1 mol% of this compound.

-

Carefully spread a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO slides.

-

Place the slides in a vacuum desiccator for at least 2 hours to completely evaporate the chloroform, forming a thin lipid film.

-

-

Chamber Assembly:

-

Place a silicone O-ring onto the lipid film of one ITO slide.

-

Fill the O-ring with the sucrose solution.

-

Carefully place the second ITO slide on top, with the conductive side facing the sucrose solution, creating a sealed chamber.

-

-

Electroformation:

-

Connect the ITO slides to a function generator.

-

Apply an AC electric field (e.g., 10 Hz, 1.5 V) for approximately 2 hours at a temperature above the phase transition temperature of the lipids.

-

Gradually decrease the frequency to ~4 Hz and the voltage to ~0.5 V over 30 minutes.

-

-

GUV Harvesting and Observation:

-

Turn off the electric field.

-

Gently aspirate the GUV-containing sucrose solution from the chamber.

-

Transfer the GUV suspension to an observation chamber containing an iso-osmolar glucose solution for observation by fluorescence microscopy.

-

Protocol 2: Fluorescence Microscopy of this compound in GUVs

Materials:

-

GUV suspension labeled with this compound

-

Microscope slides and coverslips

-

Fluorescence microscope equipped with appropriate filters for NBD (Excitation ~460 nm, Emission ~535 nm) and a camera.

Procedure:

-

Sample Preparation:

-

Place a small aliquot of the GUV suspension onto a microscope slide.

-

Gently place a coverslip over the suspension.

-

-

Microscopy:

-

Place the slide on the microscope stage.

-

Using the appropriate filter set, excite the this compound and capture fluorescence images.

-

Observe the distribution of fluorescence within the GUVs. In phase-separated vesicles, this compound will preferentially partition into the liquid-disordered phase, which will appear brighter.

-

Acquire images at different temperatures to study phase transitions.

-

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) to Measure Lipid Diffusion

Materials:

-

Cells or GUVs labeled with this compound

-

Confocal laser scanning microscope with FRAP capabilities

Procedure:

-

Pre-Bleach Imaging:

-

Identify a region of interest (ROI) on the membrane of a cell or GUV.

-

Acquire a series of images at low laser power to establish the baseline fluorescence intensity.[4]

-

-

Photobleaching:

-

Use a high-intensity laser beam to photobleach the fluorescent molecules within the defined ROI.[4]

-

-

Post-Bleach Imaging:

-

Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached this compound molecules diffuse into the area.[4]

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition by monitoring the fluorescence intensity of a non-bleached region.

-

Normalize the recovery curve and fit it to a diffusion model to determine the mobile fraction and the diffusion coefficient of this compound in the membrane.

-

Mandatory Visualization

Caption: Mechanism of this compound Environmental Sensitivity.

Caption: General Experimental Workflow Using this compound.

Applications in Research and Drug Development

The environmental sensitivity of this compound makes it a valuable tool in both fundamental research and drug development.

-

Membrane Biophysics: It is extensively used to study lipid-lipid and lipid-protein interactions, the formation and dynamics of lipid rafts, and the physical properties of membranes, such as fluidity and phase behavior.

-

Cell Biology: this compound can be used to visualize and track the trafficking of lipids within cells, providing insights into processes like endocytosis, exocytosis, and intracellular transport.

-

Drug Development: The probe can be employed to investigate how drug candidates interact with and perturb cell membranes. Changes in the fluorescence of this compound upon addition of a compound can indicate drug-induced alterations in membrane structure and organization, which is crucial for understanding mechanisms of action and potential toxicity.

Conclusion

This compound is a powerful and versatile fluorescent probe whose environmental sensitivity provides a window into the complex and dynamic world of cellular membranes. By understanding the core principles that govern its fluorescence behavior and employing appropriate experimental methodologies, researchers can gain valuable insights into membrane structure, function, and interactions. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for scientists and professionals seeking to leverage the unique properties of this compound in their research endeavors.

References

- 1. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra of C6-NBD-PC

For researchers, scientists, and drug development professionals, understanding the spectral properties of fluorescent probes is paramount for accurate experimental design and data interpretation. 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) is a widely utilized fluorescent phospholipid analog. Its utility stems from the sensitivity of the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore to its local environment, making it an invaluable tool for studying membrane dynamics, lipid trafficking, and drug delivery. This guide provides a comprehensive overview of the excitation and emission spectra of this compound, detailed experimental protocols, and visualizations of relevant workflows.

Core Spectral Properties of NBD-Labeled Lipids

The fluorescence of the NBD group is highly dependent on the polarity of its surroundings. In aqueous solutions, it is weakly fluorescent, but its quantum yield increases significantly in hydrophobic environments like lipid bilayers.[1] This solvatochromic behavior is a key feature exploited in many of its applications.

Quantitative Spectral Data

The excitation and emission maxima of this compound and related NBD-labeled lipids can vary based on the solvent or the composition of the lipid membrane. The following table summarizes key spectral properties reported in various environments.

| Compound | Solvent/Environment | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime (τ, ns) | Reference |

| This compound | General | ~467 | ~538 | ~7-8 (liquid disordered phase) | [2][3] |

| This compound | DPPC (fluid phase, 48°C) | - | - | 4.89 | [3] |

| C12-NBD-PC | DPPC (fluid phase, 50°C) | - | - | 4.0 | [3] |

| NBD-labeled lipids | General (hydrophobic) | ~467 | ~538 | Varies with environment | [1] |

| NBD C6-Ceramide | Methanol | 466 | 536 | Not Reported | [1][4] |

| NBD-PE | Methanol | 463 | 536 | Not Reported | [1] |

Note: The exact spectral characteristics can vary depending on the specific lipid composition, temperature, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide protocols for the preparation of this compound-containing liposomes and the measurement of their fluorescence spectra.

Preparation of Large Unilamellar Vesicles (LUVs) containing this compound

This protocol describes the preparation of LUVs using the extrusion method, which results in a relatively uniform size distribution of vesicles.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipid

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials

-

Nitrogen or argon gas source

-

Vacuum desiccator

Procedure:

-

Lipid Film Preparation:

-

In a clean glass vial, mix the desired lipids in chloroform. For example, to prepare liposomes with 1 mol% this compound, mix 99 mol% of DOPC with 1 mol% of this compound.[5]

-

Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.

-

To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours.

-

-

Hydration:

-

Hydrate the lipid film by adding the desired aqueous buffer (e.g., PBS) to achieve the final desired lipid concentration (e.g., 5-10 mg/mL).[6]

-

Vortex the vial for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The suspension will appear cloudy.

-

-

Extrusion:

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

-

Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the primary lipid (for DOPC, room temperature is sufficient).

-

Load the MLV suspension into one of the syringes of the extruder.

-

Force the suspension through the membrane by pushing the plunger. Pass the suspension through the membrane 11-21 times to ensure the formation of unilamellar vesicles of a consistent size.[6]

-

The resulting liposome (B1194612) suspension should be translucent. Store the prepared LUVs at 4°C and protect them from light.

-

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for acquiring fluorescence spectra using a spectrofluorometer.

Materials:

-

This compound containing liposome suspension

-

Quartz cuvette

-

Spectrofluorometer

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slits. Typical values are between 2 and 10 nm. Smaller slit widths provide better resolution but lower signal intensity.[7]

-

-

Sample Preparation:

-

Dilute the this compound liposome suspension in the appropriate buffer to a concentration that gives a fluorescence intensity within the linear range of the instrument. This is typically in the low micromolar range.

-

-

Emission Spectrum Measurement:

-

Place the diluted sample in the quartz cuvette.

-

Set the excitation wavelength to the known maximum for NBD, approximately 467 nm.[2]

-

Scan the emission spectrum across a range that encompasses the expected emission, for instance, from 480 nm to 700 nm.[7]

-

The peak of this spectrum is the emission maximum (λ_em).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined maximum (λ_em), for example, 538 nm.

-

Scan the excitation spectrum across a range that includes the expected absorption, for instance, from 370 nm to 520 nm.[7]

-

The peak of this spectrum is the excitation maximum (λ_ex). It should closely resemble the absorbance spectrum.

-

Experimental Workflow Visualization

The use of this compound is not limited to static spectral measurements. It is a dynamic tool for tracing lipid movement and metabolism within cellular systems. The following diagram illustrates a typical workflow for a cell-based assay to monitor the internalization and processing of this compound.

Caption: Workflow for this compound cellular uptake and metabolism analysis.

This workflow is central to studies involving the monitoring of sphingolipid metabolism in the Golgi apparatus, where C6-NBD-ceramide (a related compound) is converted to NBD-sphingomyelin and NBD-glucosylceramide.[8] The analysis of these fluorescent metabolites by techniques like HPLC allows for the quantitative measurement of enzyme activities within these pathways.

Advanced Applications: Fluorescence Quenching Assays

Fluorescence quenching assays are powerful techniques to study the accessibility of fluorophores to quenchers. In the context of this compound, these assays are often used to determine the translocation of the lipid across a membrane bilayer (a "flip-flop" assay).

Dithionite (B78146) Quenching Assay Protocol

This protocol describes a method to quantify the percentage of this compound in the outer leaflet of a liposome, which is accessible to the membrane-impermeant quencher, sodium dithionite.

Materials:

-

This compound containing LUVs

-

Sodium dithionite solution (freshly prepared)

-

Buffer (e.g., HEPES)

-

Spectrofluorometer with a stirred cuvette holder

Procedure:

-

Baseline Fluorescence:

-

Place the LUV suspension in a cuvette and measure the initial fluorescence intensity (F_initial) at the emission maximum of NBD (e.g., 538 nm) with excitation at ~467 nm.

-

-

Quenching:

-

Add a small volume of concentrated sodium dithionite solution to the cuvette to a final concentration of ~10 mM.

-

Continuously monitor the fluorescence intensity. The intensity will decrease as the dithionite quenches the NBD fluorophores in the outer leaflet of the liposomes.

-

The fluorescence will stabilize at a new, lower level (F_final) once all accessible NBD has been quenched.

-

-

Total Quenching (Optional):

-

To determine the fluorescence corresponding to 0%, add a detergent (e.g., Triton X-100) to disrupt the liposomes.

-

This will expose all this compound molecules to the dithionite, and the fluorescence will be completely quenched.

-

-

Calculation:

-

The percentage of this compound in the outer leaflet can be calculated as: % Outer Leaflet = ((F_initial - F_final) / F_initial) * 100

-

This assay is instrumental in studying the activity of flippase enzymes, which can actively transport lipids from one leaflet of a membrane to the other.

Caption: Logical workflow of a dithionite fluorescence quenching assay.

By providing a detailed understanding of its spectral properties and clear experimental guidelines, this technical guide equips researchers to effectively utilize this compound in their studies of membrane biology and drug delivery systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]

- 3. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Membrane Dynamics: A Technical Guide to the Physical Properties of C6-NBD-PC in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physical properties of 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) within lipid bilayers. As a widely utilized fluorescent phospholipid analog, understanding its behavior is paramount for accurately interpreting data in studies of membrane structure, dynamics, and function. This document provides a consolidated resource on its fluorescence characteristics, transmembrane movement, and phase partitioning, supplemented with detailed experimental protocols and visual workflows to facilitate robust experimental design and data analysis.

Core Physical and Photophysical Properties of this compound

The utility of this compound as a membrane probe is rooted in the sensitivity of its NBD (nitrobenzoxadiazol-4-yl) fluorophore to the local environment. Its fluorescence properties, such as lifetime and quantum yield, are significantly influenced by the polarity and packing of the surrounding lipid acyl chains. This sensitivity allows for the characterization of different membrane domains and the dynamics of lipid movement.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound in various lipid bilayer systems. These values serve as a baseline for experimental design and data interpretation.

Table 1: Fluorescence Lifetime of this compound in Different Lipid Environments

| Lipid Environment | Temperature (°C) | Fluorescence Lifetime (ns) | Reference |

| DOPC (Luvs, ld phase) | 25 | 6.80 ± 0.04 | [1] |

| DOPC/SSM/Chol (2:2:6) (Luvs, lo phase) | 25 | 9.94 ± 0.05 | [1] |

| DOPC/SSM/Chol (1:1:1) (Luvs, lo phase) | 25 | 9.62 ± 0.2 | [1] |

| DOPC/SSM/Chol (1:1:1) (Luvs, ld phase) | 25 | 5.06 ± 0.3 | [1] |

| DPPC (fluid phase) | 48 | 4.89 (tri-exponential fit) | [2] |

| DPPC (fluid phase) | 50 | 5.64 (bi-exponential fit) | [2] |

| Outer leaflet of milk exosome membranes | 23 | 7.72 ± 0.03 | [3] |

| Outer leaflet of PC3 exosome membranes | 23 | 7.75 ± 0.17 | [3] |

| Outer leaflet of A549 exosome membranes | 23 | 7.34 ± 0.26 | [3] |

| Outer leaflet of HEK293 exosome membranes | 23 | 7.45 ± 0.28 | [3] |

ld: liquid-disordered; lo: liquid-ordered; LUVs: Large Unilamellar Vesicles; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SSM: Sphingomyelin; Chol: Cholesterol; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine.

Table 2: Transbilayer Movement (Flip-Flop) of this compound

| Lipid System | Temperature (°C) | Half-life (t1/2) | Method | Reference |

| General Phospholipids | Room Temperature | Days | General Observation | [3] |

| NBD-PC | Room Temperature | Minutes to Hours | General Observation | [3] |

| DPPC | 36 | 13.7 min | Sum-Frequency Vibrational Spectroscopy | [4] |

Key Experimental Protocols

Accurate measurement of this compound's physical properties relies on well-defined experimental procedures. Below are detailed methodologies for common assays.

Protocol 1: Determination of this compound Transbilayer Distribution using Dithionite (B78146) Quenching

This protocol determines the fraction of this compound in the outer leaflet of a vesicle bilayer by chemically reducing the NBD fluorophore with the membrane-impermeant quenching agent, sodium dithionite.

Materials:

-

Large Unilamellar Vesicles (LUVs) containing this compound

-

HEPES buffer (5 mM, pH 7.4) or other suitable buffer

-

Sodium dithionite (freshly prepared stock solution, e.g., 1 M in Tris-HCl, pH 10)

-

Fluorometer

Procedure:

-

Vesicle Preparation: Prepare LUVs with the desired lipid composition, incorporating 1-2 mol% of this compound, by extrusion.

-

Initial Fluorescence Measurement (Finitial): Dilute the vesicle suspension in the measurement buffer in a cuvette to a final lipid concentration that gives a stable fluorescence signal (e.g., 50-100 µM). Record the initial fluorescence intensity of the NBD fluorophore (Excitation: ~470 nm, Emission: ~530 nm).

-

Dithionite Addition and Quenching: Add a small volume of the concentrated sodium dithionite stock solution to the cuvette to a final concentration of ~10 mM. Mix quickly.

-

Final Fluorescence Measurement (Ffinal): Continuously monitor the fluorescence decay until a stable baseline is reached. This represents the fluorescence from the this compound in the inner leaflet, protected from the dithionite.

-

Maximum Quenching (Ftriton): To determine the fluorescence of a completely quenched sample, add a small amount of a detergent (e.g., Triton X-100) to solubilize the vesicles, allowing dithionite to access all NBD probes. Record the final, minimal fluorescence.

-

Calculation: The fraction of this compound in the outer leaflet can be calculated as: Fractionouter = (Finitial - Ffinal) / (Finitial - Ftriton)

Note: The permeability of dithionite can be pH-dependent, with increased permeability at acidic pH.[5] Control experiments are crucial to validate the assumption of membrane impermeability under specific experimental conditions.

Protocol 2: Measurement of Fluorescence Anisotropy

Fluorescence anisotropy provides information about the rotational mobility of this compound within the bilayer, which is related to membrane fluidity or order.

Materials:

-